molecular formula C11H9ClN2O B060762 2-(4-Chloro-6-methylpyrimidin-2-yl)phenol CAS No. 172902-25-9

2-(4-Chloro-6-methylpyrimidin-2-yl)phenol

Cat. No. B060762
CAS RN: 172902-25-9
M. Wt: 220.65 g/mol
InChI Key: SSJTVFAVNGBQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-6-methylpyrimidin-2-yl)phenol, also known as CMP, is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used in a number of different contexts, including as a building block for organic synthesis or as a catalyst for biochemical reactions. CMP is a relatively new compound and its potential applications are still being explored.

Scientific Research Applications

Synthesis of 2-anilinopyrimidines

The compound can be used in the synthesis of 2-anilinopyrimidines . A series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .

Microwave-assisted Synthesis

The compound can be used in microwave-assisted synthesis . The results reported in the research demonstrate the efficacy of microwaves in the synthesis of the title heterocyclic compounds as compared to the results obtained with conventional heating .

Biological Activity

The compound can be used in the design of privileged structures in medicinal chemistry . The pyrimidine moiety has been considered as a privileged structure in medicinal chemistry and the compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .

Anti-fibrosis Activity

The compound can be used in the study of anti-fibrosis activity . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Synthesis of Schiff Bases

The compound can be used in the synthesis of Schiff bases . The synthesis of Schiff bases and its metal complexes have drawn much attention due to their extensive applications .

Antimicrobial Activity

The compound can be used in the development of antimicrobial agents . It was demonstrated that the complexes play an important role as antimicrobial reagents .

Antioxidative Activity

The compound can be used in the development of antioxidative agents . The complexes have been shown to exhibit antioxidative activity .

Anticancer Activity

The compound can be used in the development of anticancer agents . The complexes have been shown to exhibit anticancer activity .

properties

IUPAC Name

2-(4-chloro-6-methylpyrimidin-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-7-6-10(12)14-11(13-7)8-4-2-3-5-9(8)15/h2-6,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJTVFAVNGBQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425214
Record name 2-(4-chloro-6-methylpyrimidin-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662108
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Chloro-6-methylpyrimidin-2-yl)phenol

CAS RN

172902-25-9
Record name 2-(4-chloro-6-methylpyrimidin-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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